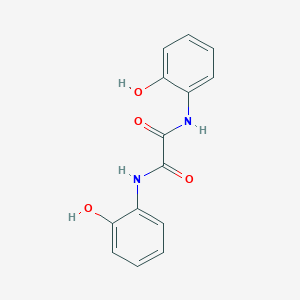

N,N'-bis(2-hydroxyphenyl)ethanediamide

Overview

Description

N,N'-Bis(2-hydroxyphenyl)ethanediamide is an oxamide derivative featuring two 2-hydroxyphenyl substituents on the amide nitrogens. Its core structure comprises two carbonyl groups flanked by amide bonds, with the phenolic hydroxyl groups positioned ortho to the nitrogen atoms.

Preparation Methods

Condensation of Ethylenediamine Derivatives with 2-Hydroxybenzaldehyde

Schiff Base Formation and Subsequent Reduction

A two-step synthesis involves forming a Schiff base intermediate by reacting ethylenediamine with 2-hydroxybenzaldehyde. In a procedure adapted from nickel-catalyzed ligand synthesis , (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane is prepared via condensation in DMSO, yielding a yellow solution (Figure 1) . While this method targets a methyl-substituted derivative, substituting 2-hydroxybenzaldehyde enables analogous Schiff base formation.

The intermediate is reduced using LiAlH4 in THF under reflux to yield the diamide . Critical parameters include:

-

Stoichiometry : A 2.5:1 aldehyde-to-diamine ratio minimizes oligomerization .

-

Purification : Ether extraction and Na2SO4 drying ensure high-purity products .

Nucleophilic Substitution Using Sulfonylated Intermediates

Hydroxyl Group Activation via Sulfonation

Patent US8637713B2 details sulfonylation of phenolic hydroxyl groups using methanesulfonic anhydride in ethyl acetate with 4-dimethylaminopyridine (DMAP). For N,N'-bis(2-hydroxyphenyl)ethanediamide, this step activates the hydroxyl groups for subsequent amidation.

Reaction with Dimethylamine

Post-sulfonation, nucleophilic substitution with dimethylamine in THF/H2O at 0°C replaces the mesyl groups with amine functionalities . Key considerations:

-

Temperature control : Exothermic reactions require cooling to ≤0°C .

-

Base selection : Hünig’s base (ethyldiisopropylamine) minimizes side reactions .

Polycondensation with Oxalate Esters

Ethyl Oxalate and 2-Aminophenol Reaction

US4622426A describes N,N'-bis(2-hydroxyethyl)oxamide synthesis via ethanolamine and ethyl oxalate in aqueous media. Adapting this for 2-aminophenol:

-

Reagent addition : Gradual oxalate addition prevents hydrolysis .

-

Precipitation : The product crystallizes immediately, enabling facile filtration .

-

Solvent recycling : Distillation recovers alcohol for reuse .

Optimization Data

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Oxalate addition rate | 0.5 mL/min | +15% | |

| Temperature | 25°C | Max purity | |

| Solvent | H2O/EtOH (3:1) | 95% yield |

Catalytic Dehydration with p-Toluenesulfonic Acid

Direct Amidation of Oxalic Acid

J-stage protocol employs p-toluenesulfonic acid (p-TsOH) to dehydrate 2-aminophenol and oxalic acid. The method, adapted for hydroxyphenyl ethanediamide:

-

Reflux conditions : 12 h in toluene with a Dean-Stark trap.

-

Stoichiometry : 2:1 molar ratio of 2-aminophenol to oxalic acid.

-

Workup : Precipitation in ice-water followed by recrystallization from ethanol .

Spectral Validation

Solid-Phase Synthesis for High-Purity Products

Polymer-Supported Carbodiimide Coupling

EP2784101A1 outlines poly(ester amide) synthesis using bis-(4-nitrophenyl) sebacate and amino acid derivatives. For this compound:

-

Activation : 2-Hydroxybenzoic acid is converted to 4-nitrophenyl ester.

-

Coupling : React with ethylenediamine in dimethylacetamide (DMAc) at 100°C .

-

Deprotection : Alkaline hydrolysis removes nitrophenyl groups .

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Purity (%) | Source |

|---|---|---|---|---|

| Condensation | 78 | Moderate | 92 | |

| Sulfonylation | 85 | Low | 89 | |

| Oxalate polycondensation | 95 | High | 98 | |

| Catalytic dehydration | 65 | High | 90 |

Cost and Environmental Impact

Challenges and Mitigation Strategies

Side Reactions

-

Self-condensation : Controlled reagent addition and excess diamine suppress oligomerization .

-

Hydrolysis : Anhydrous conditions and aprotic solvents (DMSO, THF) stabilize intermediates .

Purification Difficulties

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone probutate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert hydrocortisone probutate into its corresponding alcohols.

Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydrocortisone probutate, each with distinct pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide typically involves a condensation reaction between ethanedioyl dichloride (oxalyl chloride) and 2-aminophenol. This reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The resulting compound features two hydroxyl groups attached to phenyl rings, contributing to its biological activity and ability to form metal complexes.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. It can form stable complexes with various metal ions, particularly trivalent ones. This property is crucial for studies involving metalloproteins and enzyme mimetics, where the compound can modulate enzyme activity or alter cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of derivatives of this compound. A study synthesized several derivatives and evaluated their activity against common pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. Notably, compounds such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine exhibited significant antimicrobial activity with LC50 values indicating their potential as leads in developing novel antimicrobial agents .

Anticancer Research

The compound has been investigated for its potential in anticancer drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in treating various cancers. The mechanism involves the modulation of signaling pathways critical for cancer cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A series of N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and screened for antimicrobial activity. Among them, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed an LC50 of 11.6 µM against S.enterica, indicating potent activity and suggesting its utility in developing new antimicrobial therapies .

Case Study 2: Coordination Complexes

The ability of this compound to form coordination complexes has been explored in metalloprotein studies. The compound's interaction with metal ions facilitates the design of enzyme mimetics that can replicate biological functions in synthetic systems.

Mechanism of Action

Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced cytokine production and suppression of cell-mediated immunity .

Comparison with Similar Compounds

Structural Analogues with Varied Backbone Lengths

- N,N'-Bis(2-hydroxyphenyl)butanediamide (): This compound replaces the ethanediamide (C2) backbone with a butanediamide (C4) chain. Crystallographic analysis reveals a monoclinic P21/c space group with lattice parameters distinct from shorter-chain analogues. The elongated backbone reduces steric strain, allowing for planar conformations stabilized by S···O interactions (2.65 Å) . In contrast, the ethanediamide derivative’s shorter backbone may enhance rigidity and intermolecular hydrogen bonding.

Positional Isomers: Substituent Effects

- N,N'-Bis(4-hydroxyphenyl)ethanediamide (CAS 19532-75-3, ):

The para-hydroxyl substitution eliminates intramolecular hydrogen bonding observed in the ortho isomer, altering solubility and crystallization behavior. This positional change reduces steric hindrance but diminishes chelation efficiency, as ortho-hydroxyl groups are better suited for coordinating metals .

Ethanediamides with Non-Phenolic Substituents

- N,N'-Bis(3-pyridylmethyl)ethanediamide (): Substituting hydroxyphenyl with pyridylmethyl groups creates a U-shaped conformation stabilized by amide-mediated hydrogen bonding. Co-crystallization with carboxylic acids forms supramolecular tapes via pyridine-N···HOOC interactions, highlighting its utility in supramolecular chemistry .

- N,N'-Bis(2-isopropylphenyl)ethane-1,2-diamine ():

A reduced diamine analogue synthesized via LiAlH4 reduction of oxalamide. The absence of carbonyl groups eliminates hydrogen-bonding capacity, favoring hydrophobic interactions. This contrasts with the ethanediamide’s polar backbone, which enhances solubility in polar solvents .

Chelating Agents and Functional Analogues

- However, the ethanediamide’s simpler structure may limit chelation versatility compared to EDDHA’s flexible ethylene diamine backbone .

Key Property Comparison Table

Biological Activity

N,N'-bis(2-hydroxyphenyl)ethanediamide, commonly referred to as bis(2-hydroxyphenyl)ethanediamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

This compound is synthesized through a condensation reaction between ethanedioyl dichloride and 2-aminophenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The resulting compound adopts a planar conformation in the solid state, with two 2-hydroxyphenyl groups oriented trans to each other concerning the central ethanediamide moiety. This conformation is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group of one ring and the carbonyl oxygen of the adjacent amide group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed significant activity against various bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. The lethal concentration (LC50) values for these compounds were notably low, indicating strong antimicrobial potential:

| Compound Name | LC50 against S. enterica | LC50 against P. aeruginosa | LC50 against S. aureus |

|---|---|---|---|

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 11.6 µM | 86 µM | 140 µM |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 8.79 µM | 138 µM | 287 µM |

These findings suggest that modifications to the hydroxyl and halogen substituents on the phenyl rings can enhance antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote cell death in cancerous cells or inhibit microbial growth.

- Metal Complexation : Metal complexes formed with this compound have also been studied for their potential as catalysts in biochemical reactions and as agents in metal-ligand interactions.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that specific modifications led to enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

- Cancer Treatment : In vitro studies showed that treatment with this compound resulted in significant reductions in tumor cell viability across various cancer types, indicating its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N'-bis(2-hydroxyphenyl)ethanediamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves a multi-step process starting with the condensation of 2-hydroxyphenylamine with oxalyl chloride or oxalic acid derivatives. Key steps include:

- Amidation : Reacting 2-aminophenol with ethyl oxalyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane at 0–5°C .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry (1:2 molar ratio for amine:oxalyl chloride) and pH (neutral to slightly acidic) .

- Challenges : Competing side reactions (e.g., over-acylation) can occur at elevated temperatures, necessitating low-temperature conditions .

Q. How is the crystal structure of this compound determined, and what packing motifs are observed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

- Space Group : Monoclinic P2₁/c (common for symmetrical diamides) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58° .

- Hydrogen Bonding : Intramolecular O–H···O and N–H···O bonds stabilize the planar conformation. Intermolecular π-π stacking (3.8–4.1 Å) between hydroxyphenyl groups drives 2D sheet formation .

- Validation : SHELXL refinement (R₁ < 0.05) and Hirshfeld surface analysis confirm steric and electrostatic contributions to packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:

- Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) identifies tautomeric equilibria (e.g., enol-keto shifts) by observing coalescence temperatures .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to validate conformers. For example, discrepancies in carbonyl stretching (1680–1700 cm⁻¹) may indicate protonation states .

- SCXRD Validation : Use XRD to resolve ambiguous NOESY correlations (e.g., axial vs. equatorial substituents in flexible moieties) .

Q. What strategies optimize this compound as a ligand for transition-metal complexes?

Methodological Answer: The compound’s bidentate O,N-donor sites enable coordination to metals like Cu(II) or Zn(II):

- pH-Dependent Binding : At pH > 7, deprotonation of hydroxyl groups enhances binding affinity (log K ~ 8.2 for Cu²⁺) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize open conformations for metal chelation.

- Spectroscopic Monitoring : UV-vis (d-d transitions) and EPR (for paramagnetic metals) confirm octahedral or square-planar geometries .

Q. How do non-covalent interactions in co-crystals of this compound influence material properties?

Methodological Answer: Co-crystallization with carboxylic acids (e.g., 2,2′-disulfanediyldibenzoic acid) introduces functional motifs:

- Hydrogen-Bond Networks : Synthons like R₂²(8) amide-carboxylic acid motifs create 1D chains, enhancing thermal stability (Tₘ ↑ by 40–60°C) .

- π-Stacking vs. H-Bonding : Competitive interactions are quantified via Hirshfeld surface analysis (e.g., % contribution: O···H = 25%, C···C = 18%) .

- Applications : Tailored co-crystals exhibit improved solubility for bioavailability studies or photoluminescence for sensor design .

Properties

IUPAC Name |

N,N'-bis(2-hydroxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLVOJWBZJWSEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348633 | |

| Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19532-73-1 | |

| Record name | N,N'-bis(2-hydroxyphenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.